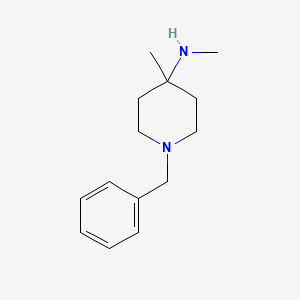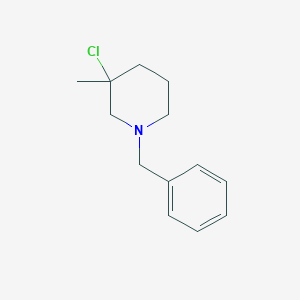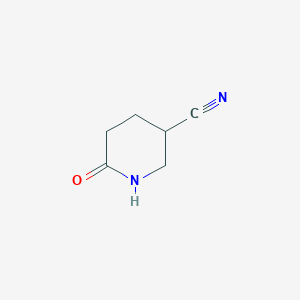
1-Ethyl-4-imino-6-methyl-1,4-dihydroquinoline-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is a chemical compound with the molecular formula C₁₃H₁₃N₃. It is known for its unique structure, which includes a quinoline ring system substituted with an ethyl group, an imino group, and a nitrile group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditionsThe ethyl and imino groups are then introduced via alkylation and imination reactions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions such as temperature, pressure, and solvent systems to facilitate the desired transformations. The scalability of these methods is crucial for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the quinoline ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and sometimes catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce primary amines. Substitution reactions can result in a wide range of quinoline derivatives with different functional groups .
Aplicaciones Científicas De Investigación
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparación Con Compuestos Similares
Similar Compounds
Quinolinecarbonitrile derivatives: These compounds share the quinoline ring and nitrile group but differ in other substituents.
1,4-Dihydroquinoline derivatives: These compounds have the 1,4-dihydroquinoline core but may lack the nitrile or imino groups.
Uniqueness
3-Quinolinecarbonitrile, 1-ethyl-1,4-dihydro-4-imino-6-methyl- is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C13H13N3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
1-ethyl-4-imino-6-methylquinoline-3-carbonitrile |
InChI |
InChI=1S/C13H13N3/c1-3-16-8-10(7-14)13(15)11-6-9(2)4-5-12(11)16/h4-6,8,15H,3H2,1-2H3 |
Clave InChI |
PAVHQJVNAIHOCU-UHFFFAOYSA-N |
SMILES canónico |
CCN1C=C(C(=N)C2=C1C=CC(=C2)C)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-3-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13960835.png)



![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)








